molecular formula C14H7F3N2O2S B2923311 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478080-12-5

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2923311
CAS No.: 478080-12-5
M. Wt: 324.28
InChI Key: KJEHNVDRRPVEOU-UHFFFAOYSA-N
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Description

The compound 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a polyheterocyclic molecule comprising a thieno[3,2-b]pyridine core. Key structural features include:

  • Trifluoromethyl group at position 6, enhancing lipophilicity and metabolic stability .
  • 2-Pyridinyl substituent at position 3, contributing to π-π stacking and metal coordination .
  • Carboxylic acid at position 2, enabling hydrogen bonding and salt formation for improved solubility .

This compound is structurally tailored for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., organic semiconductors) due to its electron-withdrawing and aromatic properties.

Properties

IUPAC Name

3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O2S/c15-14(16,17)7-5-9-11(19-6-7)10(12(22-9)13(20)21)8-3-1-2-4-18-8/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEHNVDRRPVEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid" is not available. However, information regarding its properties, related compounds, and potential applications in biological systems can be gathered.

Basic Information
this compound is a chemical compound with the following identifiers [1, 5]:

  • CAS Number: 478080-12-5 [1, 5]
  • Linear Formula: C14H7F3N2O2S
  • Molecular Weight: 324.28
  • IUPAC Name: this compound
  • Purity: >90%

Physicochemical Properties
The compound is typically found in solid form . The InChI code, which provides a unique chemical identification, is 1S/C14H7F3N2O2S/c15-14(16,17)7-5-9-11(19-6-7)10(12(22-9)13(20)21)8-3-1-2-4-18-8/h1-6H,(H,20,21) . The InChI key is KJEHNVDRRPVEOU-UHFFFAOYSA-N .

Safety Information
As indicated by its pictograms, the compound is classified with the signal word "Warning" . Hazard codes associated with it include H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . These indicate measures for prevention, response, storage, and disposal .

Potential Applications
While the search results do not specify direct applications of this specific compound, they provide some context for potential applications based on related compounds and biological pathways:

  • Tryptophan-Kynurenine Pathway: Research indicates that abnormal metabolism in the tryptophan (Trp)-kynurenine (KYN) metabolic pathway is associated with several diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
  • Antioxidant and Pro-oxidant Properties: Metabolites in the KYN pathway, such as picolinic acid (PA), can have dual roles as antioxidants and pro-oxidants, influencing oxidative stress in cellular processes .
  • AhR Agonist Activity: Some compounds in related pathways, like indole-3-pyruvic acid (IPyA), act as potent AhR agonists with anti-inflammatory effects .

Mechanism of Action

The mechanism by which 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications References
3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid 3: 2-Pyridinyl; 6: CF₃; 2: COOH C₁₅H₉F₃N₂O₂S 338.30 Potential semiconductor/pharmacological agent
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 3: NH₂; 4: CF₃; 6: Ph; 2: COOH C₁₅H₉F₃N₂O₂S 337.33 High purity (95%); drug discovery candidate
4-Methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol 2: Thieno-pyridine; 3: CF₃; 5: triazole C₁₆H₁₀F₃N₅S₂ 393.41 Bioactive scaffold for kinase inhibition
3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid Pyridine core; 6: CF₃; 2: COOH C₇H₅F₃N₂O₂ 206.12 Simpler structure; intermediate in synthesis
Key Observations:
  • Substituent Position: The thieno[3,2-b]pyridine core (vs. pyridine in ) enhances planar rigidity, improving charge transport in semiconductors .
  • Functional Groups : The carboxylic acid at position 2 (vs. carboxamide in ) increases acidity (pKa ~3-4), favoring salt formation for solubility .
  • Trifluoromethyl Impact : CF₃ groups improve thermal stability (e.g., mp >250°C in ) and resistance to oxidative degradation .

Physical-Chemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility (logP ~2.5) compared to methyl ester precursors (logP ~3.8) .
  • Thermal Stability: Melting points for thieno[2,3-b]pyridine-2-carboxylic acid analogs exceed 290°C , while CF₃-substituted derivatives show slightly lower mp due to reduced crystallinity .

Biological Activity

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid, with the CAS number 478080-12-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H7F3N2O2S
  • Molecular Weight : 324.28 g/mol
  • Physical State : Solid
  • Purity : Typically around 90% .

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. One study specifically evaluated its impact on breast cancer cells (MDA-MB-231 and MCF-7):

  • Cytotoxicity : The compound demonstrated significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. Higher concentrations (up to 25 µM) increased cell death rates over time, indicating a dose-dependent response .
  • Mechanism of Action : The primary mechanism appears to involve apoptosis induction in cancer stem cells (CSCs), with metabolic profiling revealing alterations in glycolysis and other metabolic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Spectrum of Activity : The compound was evaluated against various bacterial strains using docking studies and exhibited broad-spectrum antimicrobial effects. This suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Efficacy :
    • A study published in September 2022 reported that treatment with the compound resulted in a significant reduction of cancer stem cells in treated populations compared to controls .
    • The study also identified key metabolites affected by treatment, which could be targets for further therapeutic development.
  • Antimicrobial Studies :
    • Research conducted in October 2023 demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibited potent antimicrobial properties against Pseudomonas aeruginosa, suggesting that modifications to the structure could enhance efficacy .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Cell Line/Organism Concentration Effect Observed Study Reference
AnticancerMDA-MB-2310.05 µMCytotoxicity
AnticancerMCF-725 µMIncreased apoptosis
AntimicrobialPseudomonas aeruginosaVariesBroad-spectrum activity

Q & A

Basic: What synthetic strategies are commonly used to prepare thieno[3,2-b]pyridine-2-carboxylic acid derivatives?

Answer:
The synthesis typically involves multi-step reactions, including ester hydrolysis and coupling reactions. For example, ethyl esters of thieno[3,2-b]pyridine derivatives are hydrolyzed using LiOH in a THF/water mixture (1:1) at room temperature to yield the carboxylic acid . Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are also employed, with tert-butyl XPhos as a ligand and cesium carbonate as a base in inert atmospheres (40–100°C) . Post-reaction workup often includes acidification with citric acid and extraction with DCM to isolate the product .

Advanced: How can reaction conditions be optimized to improve yields in coupling reactions for this compound?

Answer:
Optimization involves:

  • Catalyst selection : Palladium diacetate with bulky ligands (e.g., tert-butyl XPhos) enhances coupling efficiency .
  • Temperature control : Stepwise heating (40–100°C) minimizes side reactions.
  • Solvent systems : Polar aprotic solvents like DMF or tert-butanol improve solubility of intermediates .
  • Workup protocols : Sequential filtrations and solvent extractions (e.g., EtOAc for organic phases, DCM for acidified aqueous layers) reduce impurities .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR verify substitution patterns (e.g., pyridinyl and trifluoromethyl groups) .
  • HPLC : Purity assessment (>95% by HPLC) .
  • Mass spectrometry : High-resolution MS (e.g., exact mass 193.0102 for related fragments) confirms molecular formulas .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in derivatives .

Advanced: How do computational methods predict electronic properties for material science applications?

Answer:
Density functional theory (DFT) calculates:

  • HOMO-LUMO gaps : To assess charge transport in π-conjugated systems (e.g., for organic field-effect transistors) .
  • Electrostatic potential maps : Identify reactive sites for functionalization (e.g., trifluoromethyl groups enhance electron deficiency) .
  • Solvent effects : COSMO-RS models predict solubility in polar/nonpolar solvents .

Basic: What are the solubility characteristics of this compound?

Answer:

  • Polar solvents : Soluble in DMF, THF, and DCM due to the carboxylic acid and pyridinyl groups .
  • Aqueous solubility : Limited at neutral pH but improves under basic conditions (e.g., with NaOH) via deprotonation .
  • Temperature dependence : Heating enhances solubility in alcohols (e.g., tert-butanol) .

Advanced: How can contradictory biological activity data for thieno[3,2-b]pyridine derivatives be resolved?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Metabolic stability tests : LC-MS/MS quantifies degradation products in vitro .
  • Structure-activity relationship (SAR) studies : Modifying the trifluoromethyl or pyridinyl groups alters bioactivity; compare IC₅₀ values across analogs .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • PPE : Gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: What strategies improve regioselectivity in functionalizing the thieno[3,2-b]pyridine core?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control trifluoromethyl or pyridinyl substitution .
  • Microwave-assisted synthesis : Reduces reaction times and improves selectivity in heterocyclic couplings .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl esters) during halogenation .

Basic: How is the trifluoromethyl group characterized spectroscopically?

Answer:

  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .
  • IR spectroscopy : Strong absorption at 1150–1250 cm⁻¹ (C-F stretching) .

Advanced: What role do thieno[3,2-b]pyridine derivatives play in PET imaging?

Answer:

  • Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes via nucleophilic substitution (e.g., 4-fluoropiperidin-1-yl groups) .
  • Blood-brain barrier (BBB) penetration : LogP values (1.5–3.0) and molecular weight (<500 Da) are optimized for CNS targeting .

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